

TFE-IDAtp1-LinA dosage and administration guidelines

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Compound of Interest				
Compound Name:	TFE-IDAtp1-LinA			
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Application Notes and Protocols: Linagliptin

Introduction

Linagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, linagliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin release from pancreatic β -cells and suppress glucagon secretion from pancreatic α -cells, leading to improved glycemic control.[4] These application notes provide a summary of its dosage and administration, mechanism of action, and protocols for relevant in vitro and preclinical studies.

Quantitative Data Summary

The following tables summarize key quantitative data for linagliptin from clinical and preclinical studies.

Table 1: Clinical Dosage and Pharmacokinetics of Linagliptin



Parameter	Value	Reference
Recommended Dose	5 mg once daily	[5]
Administration	Orally, with or without food	[5]
Renal Impairment Dose Adjustment	Not required	[5]
Hepatic Impairment Dose Adjustment	Not required	
Time to Peak Plasma Concentration (Tmax)	~1.5 hours	[6]
Terminal Half-life	>100 hours	[5]
Excretion	~85% fecal, <5% renal	[3]

Table 2: Preclinical and In Vitro Data for Linagliptin

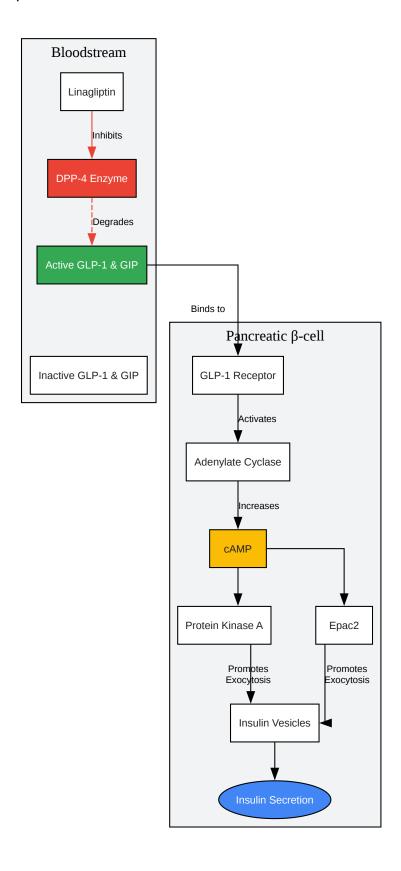
Parameter	Value	Species/System	Reference
DPP-4 Inhibition (ED50)	0.3 mg/kg (7h post- dose)	Han Wistar Rats	[7]
DPP-4 Inhibition (ED50)	0.9 mg/kg (24h post- dose)	Han Wistar Rats	[7]
IC50 (P-gp inhibition)	66.1 μΜ	In vitro (digoxin transport)	[8]
DPP-4 Inhibition (at 5 mg dose, steady state)	>80% over 24 hours	Humans	[9][10]

Mechanism of Action: Signaling Pathway

Linagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This prevents the breakdown of incretin hormones GLP-1 and GIP. Elevated levels of active GLP-1 and GIP lead



to a cascade of downstream signaling events in pancreatic β -cells, ultimately resulting in enhanced glucose-dependent insulin secretion.





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Caption: Linagliptin inhibits DPP-4, increasing active GLP-1 and GIP, which stimulates insulin secretion.

Experimental Protocols

1. In Vitro DPP-4 Inhibition Assay

This protocol describes a method to determine the inhibitory activity of linagliptin on the DPP-4 enzyme using a fluorogenic substrate.

Materials:

- Recombinant human DPP-4 enzyme
- DPP-4 substrate (e.g., Gly-Pro-AMC)
- Assay Buffer (e.g., Tris-HCl, pH 8.0)
- Linagliptin (and other test compounds)
- 96-well microplate (black, for fluorescence)
- Microplate reader with fluorescence detection (Ex/Em = 360/460 nm)

Procedure:

- Prepare Reagents:
 - Dilute the DPP-4 enzyme to the desired concentration (e.g., 1.73 mU/mL) in cold Assay
 Buffer.[11]
 - Prepare a stock solution of the DPP-4 substrate (e.g., 200 mM Gly-Pro-AMC) in Assay
 Buffer.[11]
 - Prepare a serial dilution of linagliptin in the appropriate solvent (e.g., DMSO), followed by a final dilution in Assay Buffer.



Assay Reaction:

- Add 25 μL of Assay Buffer to all wells.
- Add 25 μL of the diluted linagliptin solutions (or vehicle control) to the appropriate wells.
- Add 25 μL of the diluted DPP-4 enzyme solution to all wells except for the "no enzyme" control wells.
- Incubate the plate at 37°C for 10 minutes.
- Initiate Reaction:
 - \circ Add 25 µL of the DPP-4 substrate solution to all wells.
- Measurement:
 - Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C, with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[11]
- Data Analysis:
 - Calculate the rate of reaction (slope of fluorescence vs. time).
 - Determine the percent inhibition for each linagliptin concentration relative to the vehicle control.
 - Plot percent inhibition versus linagliptin concentration and fit the data to a suitable model to determine the IC50 value.
- Bioanalytical Method for Linagliptin in Plasma (LC-MS/MS)

This protocol outlines a protein precipitation method for the extraction and quantification of linagliptin from plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

• Human plasma samples



- Linagliptin analytical standard
- Stable isotope-labeled internal standard (IS), e.g., Linagliptin-¹³C,d₃[4]
- Acetonitrile (protein precipitation agent)
- Microcentrifuge tubes
- LC-MS/MS system

Procedure:

- Sample Preparation:
 - Pipette 100 μL of plasma into a microcentrifuge tube.[4]
 - Add 20 μL of the internal standard working solution and vortex briefly.[4]
 - Add 300 μL of acetonitrile to precipitate plasma proteins.[4]
 - Vortex for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes.[4]
- Extraction and Reconstitution:
 - Carefully transfer the supernatant to a clean tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μL of the mobile phase.[4]
- LC-MS/MS Analysis:
 - Inject a portion of the reconstituted sample into the LC-MS/MS system.
 - Use an appropriate LC column and mobile phase gradient to achieve chromatographic separation of linagliptin and the IS.



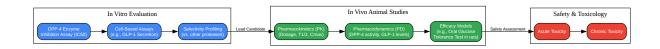
 Monitor the specific mass transitions for linagliptin and the IS in multiple reaction monitoring (MRM) mode.

Quantification:

- Construct a calibration curve by plotting the peak area ratio of linagliptin to the IS against the concentration of the linagliptin standards.
- Determine the concentration of linagliptin in the plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a DPP-4 inhibitor like linagliptin.



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Caption: A typical preclinical workflow for the evaluation of a DPP-4 inhibitor.

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